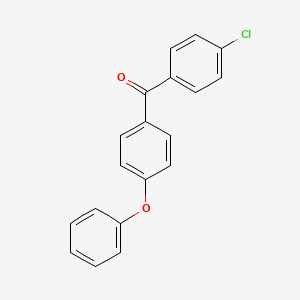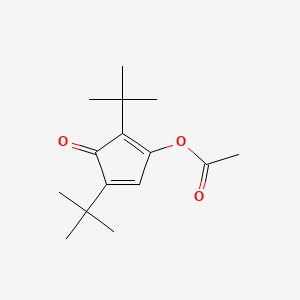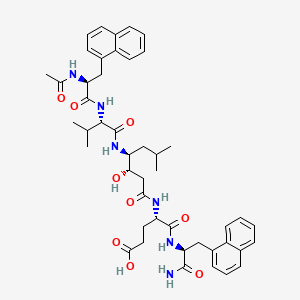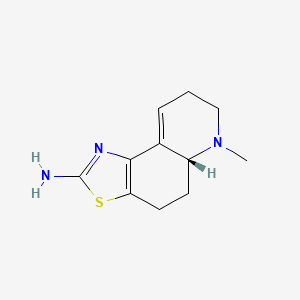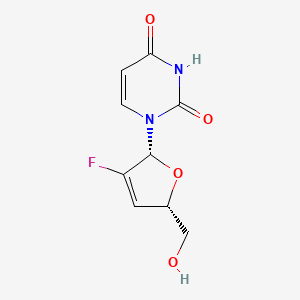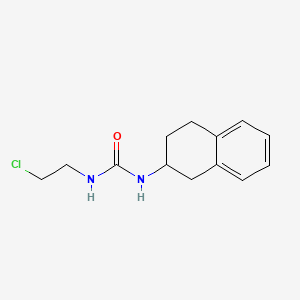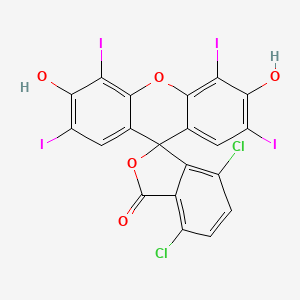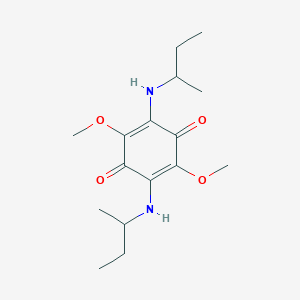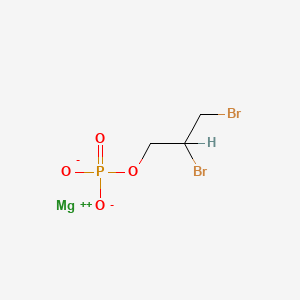
Allopregnane-3beta,20beta-diol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allopregnane-3beta,20beta-diol diacetate is a derivative of allopregnane-3beta,20beta-diol, a metabolite of progesterone This compound is characterized by the presence of two acetate groups attached to the hydroxyl groups at the 3 and 20 positions of the steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Allopregnane-3beta,20beta-diol diacetate can be synthesized through the esterification of allopregnane-3beta,20beta-diol with acetic anhydride. The reaction typically involves the use of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the diacetate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Allopregnane-3beta,20beta-diol diacetate undergoes various chemical reactions, including:
Hydrolysis: The diacetate groups can be hydrolyzed back to the parent diol using acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different reduced forms of steroids.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Allopregnane-3beta,20beta-diol.
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced steroid derivatives.
Scientific Research Applications
Allopregnane-3beta,20beta-diol diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of hormonal disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of allopregnane-3beta,20beta-diol diacetate involves its conversion to active metabolites that interact with specific molecular targets. These targets include steroid receptors and enzymes involved in steroid metabolism. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Allopregnane-3alpha,20alpha-diol diacetate
- Pregnane-3,20-diol diacetate
- 5alpha-Pregnane-3beta,20alpha-diol diacetate
Uniqueness
Allopregnane-3beta,20beta-diol diacetate is unique due to its specific stereochemistry and the presence of acetate groups at the 3 and 20 positions. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
6057-94-9 |
|---|---|
Molecular Formula |
C25H40O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18+,19+,20+,21-,22+,23+,24+,25-/m1/s1 |
InChI Key |
VDZDKQBSTYNFGG-ILKYCFRXSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



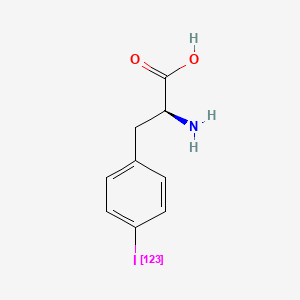
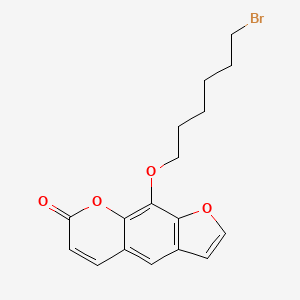
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
